2-Methoxy-4-(methoxycarbonyl)benzoic acid
Description
Structural Features and Functional Group Analysis
The structure of 2-Methoxy-4-(methoxycarbonyl)benzoic acid is characterized by a benzene (B151609) ring substituted with three key functional groups: a carboxylic acid group (-COOH), a methoxy (B1213986) group (-OCH3), and a methyl ester group (-COOCH3). The IUPAC name for this compound is this compound. sigmaaldrich.com
The spatial arrangement of these groups on the aromatic ring dictates the molecule's reactivity and physical properties. The carboxylic acid group is a acidic proton donor, while the methoxy group acts as an electron-donating group, influencing the reactivity of the benzene ring. The methyl ester provides a site for potential hydrolysis or transesterification reactions.
Key Structural and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C10H10O5 | sigmaaldrich.com |
| Molecular Weight | 210.19 g/mol | |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | KDMXUDOMAMCSBX-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | COC1=C(C=C(C=C1)C(=O)O)C(=O)OC | sigmaaldrich.com |
Historical Context and Significance in Organic Chemistry
While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its significance is intrinsically linked to the development of synthetic methodologies for polysubstituted aromatic compounds. The strategic placement of its functional groups makes it an important intermediate in multi-step organic syntheses.
A notable application that underscores its importance is its role as a precursor in the synthesis of pharmaceutically active compounds. For instance, a derivative of this compound, 2-methoxy-4-acetaminomethyl benzoate, is utilized as a starting material in a two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com This resulting compound is a key intermediate in the production of the antipsychotic drug amisulpride (B195569). google.com This highlights the compound's value in constructing complex molecular architectures with specific biological activities.
Overview of Key Research Areas and Interdisciplinary Relevance
The primary research area where this compound and its derivatives are of interest is medicinal chemistry and pharmaceutical development. Its utility as a scaffold for the synthesis of bioactive molecules is a central theme. The synthesis of amisulpride is a prime example of its interdisciplinary relevance, connecting organic synthesis with pharmacology and the treatment of neurological disorders. google.com
Beyond its role in pharmaceutical synthesis, the functional groups present in this compound suggest its potential application in other areas of chemical science. The carboxylic acid and ester functionalities could be utilized in the development of novel polymers or materials with specific properties. However, current research predominantly focuses on its application as a synthetic intermediate. Further exploration into its potential in materials science and other fields remains an area for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXUDOMAMCSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256936-25-1 | |
| Record name | 2-methoxy-4-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 2 Methoxy 4 Methoxycarbonyl Benzoic Acid
Conventional Synthetic Routes and Precursors
Traditional methods for synthesizing this target molecule often rely on fundamental organic reactions such as esterification, hydrolysis, and sequential functional group interconversions on aromatic precursors.
Esterification is a foundational method for creating the methyl ester group in the target molecule. These approaches can begin from a diacid precursor or involve the esterification of a related benzoic acid derivative as a key step in a longer synthetic sequence.
One direct route involves the selective mono-esterification of 2-methoxyterephthalic acid. This requires careful control of reaction conditions to favor the formation of the monoester over the diester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Alternatively, a multi-step sequence can begin with the esterification of a more readily available starting material, such as a dihydroxybenzoic acid. diva-portal.org For instance, a compound like 2,4-dihydroxybenzoic acid can be esterified to methyl 2,4-dihydroxybenzoate. diva-portal.org Subsequent selective methylation of the hydroxyl groups would be necessary to arrive at the final product structure. In cases where direct esterification gives low yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to improve the efficiency of the reaction. diva-portal.org Another reported synthesis starts with the esterification of 3-methoxy-4-hydroxybenzoic acid as the initial step in a process to create more complex molecules. mdpi.com
Table 1: Comparison of Esterification-Based Methods
| Starting Material Precursor | Key Reaction | Reagents | Notes |
|---|---|---|---|
| 2-Methoxyterephthalic acid | Mono-esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Requires careful control for selectivity. |
| Dihydroxybenzoic acids | Esterification & Methylation | 1. Methanol, H₂SO₄ or DCC/DMAP2. Methylating agent | A multi-step process where esterification is an early step. diva-portal.org |
An alternative to selective esterification is the selective hydrolysis of a diester precursor, most notably dimethyl 2-methoxyterephthalate. This pathway involves converting only one of the two methyl ester groups into a carboxylic acid while leaving the other intact.
The success of this approach hinges on the differential reactivity of the two ester groups or the precise control of reaction conditions (e.g., temperature, reaction time, and amount of hydrolyzing agent). Typically, a weak base or a limited amount of a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution is used. google.com The challenge lies in stopping the reaction after the first hydrolysis has occurred, preventing the formation of the dicarboxylic acid. One-pot syntheses have been developed for related compounds where an etherification is followed by an in-situ hydrolysis of the newly formed ester to yield the desired carboxylic acid. quickcompany.in The conditions for hydrolysis must be chosen carefully, as strong acids or bases can lead to undesired side reactions, such as the hydrolysis of other functional groups present on the ring. google.com
Complex organic molecules are often built up from simpler, readily available aromatic precursors through a sequence of reactions. The synthesis of 2-Methoxy-4-(methoxycarbonyl)benzoic acid can be envisioned starting from compounds like 2-methoxy-p-xylene or substituted nitrophenols. libretexts.orgresearchgate.netlibretexts.org
A plausible route starting from 2-methoxy-p-xylene would involve the selective oxidation of the two methyl groups. One methyl group needs to be oxidized to a carboxylic acid and the other to a methyl ester. This can be a challenging transformation requiring distinct oxidation states for two similar functional groups. One approach could involve a radical bromination of one methyl group using N-bromosuccinimide (NBS), followed by conversion to an ester, and then oxidation of the second methyl group to a carboxylic acid. orgsyn.org
Another strategy could start with a precursor like 2-methyl-5-nitrophenol. researchgate.net A synthetic sequence could include:
Protection of the phenol (B47542) group.
Oxidation of the methyl group to a carboxylic acid.
Reduction of the nitro group to an amine.
Diazotization of the amine followed by substitution to introduce the methoxy (B1213986) group.
Esterification of the carboxylic acid.
Deprotection of the phenol.
The order of these steps is critical to ensure correct regiochemistry, as the directing effects of the substituents influence the position of newly introduced groups during electrophilic aromatic substitution reactions. libretexts.org
Advanced and Sustainable Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes. For this compound, this includes the use of catalytic systems and the application of green chemistry principles.
Transition metal catalysis, particularly with palladium, offers powerful tools for constructing C-C and C-heteroatom bonds. Palladium-catalyzed carbonylation is a highly effective method for introducing carboxyl or ester functional groups onto an aromatic ring. researchgate.netd-nb.info
A potential catalytic route to this compound could start with an appropriately substituted aryl halide or triflate, for example, methyl 3-bromo-4-methoxybenzoate. In this scenario, a palladium catalyst, in the presence of carbon monoxide and methanol, would facilitate the conversion of the carbon-bromine bond into a methoxycarbonyl group. researchgate.net These reactions are often performed with a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. d-nb.info Such catalytic methods are known for their high efficiency and functional group tolerance. The synthesis of various benzoic acid esters and related derivatives has been successfully achieved using these palladium-catalyzed carbonylation techniques. researchgate.netresearchgate.net
Table 2: Example of a Catalytic Approach
| Reaction Type | Substrate Example | Catalyst System | Reagents | Key Advantage |
|---|
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com A key metric in this philosophy is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.orgskpharmteco.com
Addition reactions are considered ideal with a 100% atom economy, as all reactant atoms are part of the final product. wikipedia.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.com
Catalytic Routes: Palladium-catalyzed methoxycarbonylation of olefins can be a 100% atom-economical process, representing a significant green advantage. researchgate.net Catalytic methods in general are preferred as they reduce waste by using small amounts of a catalyst that can be recycled, instead of stoichiometric reagents that are consumed in the reaction. jocpr.com
Conventional Routes: Multi-step syntheses that involve protecting groups, stoichiometric reagents, and multiple purification steps often suffer from poor atom economy and generate significant waste. primescholars.comwikipedia.org For example, a reaction using a stoichiometric amount of a base for hydrolysis or a coupling agent for esterification will have a lower atom economy than a catalytic alternative.
By analyzing the different synthetic pathways through the lens of green chemistry, catalytic routes emerge as more sustainable and efficient options for the synthesis of this compound.
Green Chemistry Principles in Synthesis
Microwave-Assisted Synthetic Procedures
The integration of microwave technology into the synthesis of this compound presents a significant opportunity to enhance reaction efficiency. Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation, often leading to dramatically reduced reaction times and improved yields. prepchem.comgoogle.com
In the context of synthesizing our target compound, the esterification of 2-methoxyterephthalic acid with methanol is particularly amenable to microwave heating. The polar nature of methanol and the carboxylic acid groups allows for efficient energy absorption, accelerating the reaction rate. This can lead to a significant reduction in the time required for the reaction compared to conventional heating methods, which often require prolonged refluxing. prepchem.comgoogle.com The rapid heating can also minimize the formation of side products that may occur during longer reaction times at elevated temperatures.
Below is a comparative table illustrating the potential advantages of a microwave-assisted procedure over a conventional approach for the esterification step.
Table 1: Comparison of Conventional and Microwave-Assisted Esterification
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 10-30 min) |
| Temperature | Reflux temperature of methanol (approx. 65°C) | Controlled, typically higher (e.g., 80-100°C) |
| Energy Input | Continuous, often high | Targeted and efficient |
| Yield | Moderate to good | Potentially higher due to reduced side reactions |
| By-product Formation | Potential for increased by-products | Generally lower |
Application of Green Solvents
The principles of green chemistry encourage the use of environmentally benign solvents in chemical processes. The synthesis of this compound can be made more sustainable by replacing traditional, often hazardous, organic solvents with greener alternatives.
In the proposed synthesis, solvents might be used during the reaction itself, as well as in the subsequent purification steps (e.g., extraction and recrystallization). For the esterification reaction, methanol serves as both a reactant and a solvent. While methanol is a key reagent, the use of a large excess can be minimized. For purification, common solvents like toluene (B28343), benzene (B151609), or chlorinated hydrocarbons can often be replaced.
Green solvents are selected based on criteria such as low toxicity, biodegradability, and derivation from renewable resources. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is an excellent substitute for tetrahydrofuran (B95107) (THF) and other ether solvents. Similarly, cyclopentyl methyl ether (CPME) is a safer alternative to many volatile organic compounds. In some cases, water can be an ideal solvent for certain reaction types, especially in biocatalysis or phase-transfer catalysis.
Table 2: Potential Green Solvent Replacements
| Conventional Solvent | Potential Green Alternative(s) | Application Stage | Rationale for Replacement |
| Benzene/Toluene | Anisole (B1667542), p-Cymene | Purification (Recrystallization) | Reduced toxicity and carcinogenicity. |
| Dichloromethane | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Extraction, Chromatography | Lower environmental impact and health hazards. |
| Methanol (as solvent) | Minimized excess, or use of a solid acid catalyst | Reaction | Reduce solvent waste and improve atom economy. |
| Acetone | Water, Ethanol (B145695) | Cleaning and washing | Lower toxicity and flammability. |
The adoption of these solvents can significantly reduce the environmental footprint of the synthesis process without compromising the yield or purity of the final product.
Strategic Approaches to Stereoselective Synthesis (if applicable to chiral derivatives)
The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters and therefore exists as a single, non-chiral compound. Consequently, stereoselective synthesis is not applicable to the preparation of this specific molecule.
However, the broader class of methoxybenzoic acid derivatives can include chiral compounds, particularly when the substituents on the aromatic ring or on the ester group are themselves chiral. For the synthesis of such chiral derivatives, stereoselective methods would be essential. These strategies often involve the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.
Another approach is the use of chiral catalysts, such as enzymes or metal complexes with chiral ligands. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, the stereoselective synthesis of chiral methoxy-substituted mandelic acid derivatives has been achieved using engineered nitrilase enzymes. chemicalbook.com
Process Optimization and Scalability Studies for Research and Potential Industrial Application
For the synthesis of this compound to be viable for research and potential industrial applications, process optimization and scalability are crucial. This involves a systematic study of reaction parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact.
Drawing parallels from industrial syntheses of related substituted benzoic acids, such as the process described for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, several key parameters would need to be optimized. google.com These include:
Molar Ratios of Reactants: The stoichiometry of 2-methoxyterephthalic acid to methanol and the amount of acid catalyst would need to be carefully controlled to favor mono-esterification and minimize the formation of the diester.
Temperature and Reaction Time: These two parameters are interdependent. Optimization would involve finding the ideal temperature profile to achieve a high reaction rate without promoting side reactions or decomposition. For a potential industrial process, maintaining a consistent temperature, for example between 75-80°C, could be critical. google.com
Catalyst Selection and Loading: While sulfuric acid is a common choice, solid acid catalysts (e.g., ion-exchange resins) could be explored to simplify separation and catalyst recycling, a key consideration for scalability.
Work-up and Purification: The purification protocol, likely involving extraction, washing, and recrystallization, needs to be efficient and scalable. This includes minimizing the use of solvents and ensuring that the final product meets the required purity specifications, often above 99.5% for industrial applications. google.com
Table 3: Key Parameters for Process Optimization
| Parameter | Objective | Example from Related Processes |
| Reactant Molar Ratio | Maximize mono-esterification, minimize di-ester formation. | Reactant to catalyst ratio carefully controlled. |
| Temperature Control | Achieve optimal reaction rate and selectivity. | Maintaining reaction temperature in a narrow range (e.g., 5-10°C or 75-80°C). google.com |
| Reaction Time | Minimize batch time while ensuring complete conversion. | Reaction times of 6-9 hours are reported for similar syntheses. google.com |
| Catalyst | High activity, selectivity, and ease of removal/recycling. | Use of strong acids or potential for solid acid catalysts. |
| Product Purity | Achieve high purity (e.g., >99.5%) for potential applications. | HPLC is used for purity assessment. google.com |
| Overall Yield | Maximize the amount of desired product obtained. | Total yields of over 75% are targeted in industrial processes. google.com |
By systematically investigating these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring its availability for further research and potential commercial use.
Advanced Chemical Transformations and Reactivity Studies of 2 Methoxy 4 Methoxycarbonyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including derivatization and reduction.
Derivatization via Esterification and Amide Formation
The carboxylic acid functionality of 2-Methoxy-4-(methoxycarbonyl)benzoic acid can be readily converted into other functional groups such as esters and amides.
Esterification: The formation of esters from carboxylic acids, known as esterification, is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. dergipark.org.tr To drive the equilibrium towards the product side, a large excess of the alcohol is often used, or water is removed as it is formed. dergipark.org.tr For a compound like this compound, this reaction would lead to the formation of a diester. The reaction of benzoic acid with various alcohols has been studied, and similar principles would apply here. youtube.comsciepub.com For instance, the esterification of benzoic acid with ethanol (B145695), butanol, and hexanol has been demonstrated using deep eutectic solvents as catalysts, with conversions varying depending on the alcohol chain length. youtube.com Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids. researchgate.net
Amide Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. Direct amidation of carboxylic acids with amines is possible under certain conditions, such as using boric acid as a catalyst in toluene (B28343) at reflux. bldpharm.com This method has been successfully applied to benzoic acid and benzylamine. bldpharm.com It is proposed that boric acid forms a mixed anhydride (B1165640) with the carboxylic acid, which then acts as the acylating agent. bldpharm.com Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for nucleophilic attack by the amine. nist.gov For substrates with other reactive groups, such as the amino and hydroxyl groups in 2-hydroxy-4-aminobenzoic acid, protecting these groups may be necessary to achieve selective amide formation at the carboxylic acid. nist.gov Alternatively, methods using reagents like TiCl4 in pyridine (B92270) can facilitate the direct condensation of carboxylic acids and amines to form amides in high yields. nist.gov
Table 1: Representative Conditions for Esterification and Amide Formation
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Diester | dergipark.org.tr |
| Amide Formation | Amine, Boric Acid, Toluene, Reflux | Amide-ester | bldpharm.com |
| Amide Formation | Amine, TiCl₄, Pyridine, 85°C | Amide-ester | nist.gov |
Reduction to Corresponding Alcohols and Aldehydes
The reduction of the carboxylic acid group in this compound would yield the corresponding primary alcohol, methyl 2-methoxy-4-(hydroxymethyl)benzoate. The selective reduction of a carboxylic acid in the presence of an ester can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the ester functionalities. However, more selective reagents can be employed. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are known to selectively reduce carboxylic acids in the presence of esters. This selectivity allows for the targeted transformation of the carboxylic acid group to a primary alcohol while leaving the methoxycarbonyl group intact.
The partial reduction of the carboxylic acid to an aldehyde is a more delicate transformation. This can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).
Reactions of the Methoxycarbonyl Ester Group
The methoxycarbonyl group can undergo its own set of characteristic reactions, primarily hydrolysis and transesterification.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methoxycarbonyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. This would convert this compound into 2-methoxyterephthalic acid. The rate of alkaline hydrolysis of methyl benzoates is influenced by substituents on the aromatic ring. nih.gov
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., ethanol) under acidic conditions would lead to the formation of the corresponding ethyl ester at the 4-position. To drive the reaction to completion, the new alcohol is often used as the solvent. researchgate.netgoogle.com
Aromatic Ring Functionalization and Substitution Chemistry
The aromatic ring of this compound is susceptible to electrophilic attack, with the position of substitution being directed by the existing methoxy (B1213986) and methoxycarbonyl groups.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. mt.com The directing effects of the substituents on the ring determine the position of the incoming electrophile. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methoxycarbonyl group (-COOCH₃) and the carboxylic acid group (-COOH) are deactivating, meta-directing groups because they withdraw electron density from the ring.
In this compound, the powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The position para to the methoxy group (position 5) is sterically more accessible than the position ortho to it (position 3), which is flanked by the methoxy and methoxycarbonyl groups.
Nitration: A common electrophilic aromatic substitution is nitration, which introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For dimethyl terephthalate, a related compound, nitration with fuming nitric acid in concentrated sulfuric acid yields dimethyl 2-nitroterephthalate. Given the directing effects in this compound, nitration is expected to occur primarily at the 5-position, yielding 2-methoxy-5-nitro-4-(methoxycarbonyl)benzoic acid.
Halogenation: Halogenation, another key SEAr reaction, would involve the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This reaction is typically carried out with the halogen in the presence of a Lewis acid catalyst. Similar to nitration, halogenation would be expected to occur at the 5-position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, these reactions are often not successful on strongly deactivated rings. The presence of two deactivating groups (carboxylic acid and ester) on the ring of this compound would likely make Friedel-Crafts reactions challenging.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product | Reference(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-5-nitro-4-(methoxycarbonyl)benzoic acid | |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | 5-Halo-2-methoxy-4-(methoxycarbonyl)benzoic acid |
Oxidation and Reduction of the Aromatic Nucleus
The aromatic core of this compound, being electron-rich due to the methoxy group, is susceptible to certain oxidative and reductive transformations, although the benzene (B151609) ring itself is generally stable.
Oxidation:
The benzene ring is typically resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). tamu.edunih.gov Instead of the ring itself, any alkyl side chains would be oxidized to carboxylic acids. tamu.edunih.govmasterorganicchemistry.com Since this compound lacks alkyl side chains, it is expected to be stable under these conditions. Severe oxidative conditions that could potentially cleave the aromatic ring are not typically employed for synthetic purposes due to their lack of selectivity.
Reduction:
Reduction of the aromatic nucleus of this compound can be achieved through two primary methods: catalytic hydrogenation and dissolving metal reduction (Birch reduction).
Catalytic Hydrogenation: This method typically employs hydrogen gas under pressure with a metal catalyst. The reduction of benzoic acids to cyclohexanecarboxylic acids can be challenging due to the electron-deficient nature of the aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov However, catalysts like platinum on titania (Pt/TiO₂) have shown high efficacy for the hydrogenation of benzoic acid and its derivatives under relatively mild conditions. nih.gov For this compound, catalytic hydrogenation would be expected to reduce the aromatic ring to a cyclohexane (B81311) ring, yielding a substituted cyclohexanecarboxylic acid. The ester and methoxy groups would likely remain intact under these conditions.
Birch Reduction: This reaction utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to reduce aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy group (-OCH₃), direct the reduction to the ortho and meta positions. adichemistry.com Conversely, electron-withdrawing groups, such as the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH₃) groups, direct the reduction to the ipso and para positions. wikipedia.orgadichemistry.com In the case of this compound, the powerful directing effect of the carboxyl group would likely dominate, leading to the formation of a 2,5-cyclohexadienecarboxylic acid derivative.
| Reduction Method | Typical Reagents | Expected Product for this compound | General Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/TiO₂ or Rh/C | Substituted cyclohexanecarboxylic acid | Complete saturation of the aromatic ring. nih.govcabidigitallibrary.org |
| Birch Reduction | Na or Li, liquid NH₃, alcohol | Substituted 1,4-cyclohexadiene (B1204751) | Partial reduction of the aromatic ring. wikipedia.orgorganic-chemistry.orgadichemistry.com |
Cyclization and Annulation Reactions
The structure of this compound, containing both a carboxylic acid and a methoxy group on a benzene ring, presents opportunities for intramolecular cyclization reactions to form heterocyclic compounds, most notably xanthones.
Xanthones are a class of oxygenated heterocyclic compounds that can be synthesized through the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov While this compound is not a 2-aryloxybenzoic acid itself, it could potentially be a precursor for such a molecule. For instance, a nucleophilic aromatic substitution reaction could replace the methoxy group with a phenoxy group, followed by intramolecular Friedel-Crafts acylation to form the xanthone (B1684191) core.
Alternatively, tandem reactions involving arynes and substituted benzoates have emerged as a powerful method for xanthone synthesis. nih.gov In a hypothetical scenario, a derivative of this compound could react with an aryne, followed by an intramolecular cyclization to yield a xanthone. The synthesis of xanthones often involves the cyclodehydration of 2,2'-dihydroxybenzophenones, which could also be a potential, albeit multi-step, route starting from the title compound. nih.gov The biosynthesis of some xanthones proceeds through benzophenone (B1666685) intermediates derived from benzoic acid precursors. frontiersin.org
Mechanistic Investigations of Key Chemical Transformations
Reaction Pathway Elucidation through Intermediates and Transition States
Birch Reduction: The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring. wikipedia.org For a benzoic acid derivative, the reaction is initiated by the addition of an electron to the aromatic ring to form a radical anion. This is followed by protonation, typically at the ipso- or para-position, to yield a cyclohexadienyl radical. adichemistry.com A second electron addition forms a cyclohexadienyl anion, which is then protonated by the alcohol to give the final 1,4-cyclohexadiene product. The stability of the intermediate radical anion and carbanion, which are influenced by the electron-withdrawing carboxyl and methoxycarbonyl groups, dictates the regioselectivity of the reaction.
Intramolecular Cyclization (Hypothetical Xanthone Synthesis): In a potential intramolecular Friedel-Crafts acylation to form a xanthone, the carboxylic acid would first be activated, for example, by conversion to an acyl chloride or by using a strong acid like polyphosphoric acid. The electron-rich aromatic ring of a tethered phenoxy group would then act as a nucleophile, attacking the activated acyl group. This would proceed through a charged intermediate (a sigma complex or Wheland intermediate) before deprotonation restores aromaticity and forms the tricyclic xanthone system.
Kinetic Studies of Reaction Rates and Selectivity
No specific kinetic data for the reactions of this compound have been found. However, general principles allow for predictions regarding reaction rates and selectivity.
Factors Influencing Selectivity: In reactions involving the aromatic ring, the directing effects of the substituents are paramount in determining the regioselectivity of the product. The methoxy group is an ortho, para-director, while the carboxyl and methoxycarbonyl groups are meta-directors for electrophilic substitution. For nucleophilic attack or reductions, the electron-withdrawing groups play a key role in stabilizing intermediates and directing the reaction. The "ortho-effect," where an ortho-substituent can sterically influence the reactivity of a functional group, could also play a role in the reactions of this compound. khanacademy.org
In Depth Spectroscopic and Structural Elucidation of 2 Methoxy 4 Methoxycarbonyl Benzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 2-Methoxy-4-(methoxycarbonyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments and their connectivity.
Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Assignments
The ¹H and ¹³C NMR spectra of this compound are predicted based on the known effects of its functional groups on chemical shifts. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The electron-donating methoxy (B1213986) group at C2 and the electron-withdrawing carboxylic acid and methoxycarbonyl groups at C1 and C4, respectively, dictate the specific chemical shifts. The protons of the two methoxy groups and the carboxylic acid proton will appear as singlets.
The ¹³C NMR spectrum will display ten distinct signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbonyl carbons of the carboxylic acid and the ester will be the most downfield-shifted signals due to the strong deshielding effect of the attached oxygen atoms. docbrown.info The carbon attached to the ether methoxy group (C2) will also be significantly downfield, while the carbons of the methyl groups will be the most upfield signals. researchgate.netacdlabs.com
Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | ~11.0 - 13.0 | Singlet, broad |
| H-6 | ~7.9 - 8.1 | Doublet |
| H-5 | ~7.6 - 7.8 | Doublet of doublets |
| H-3 | ~7.1 - 7.3 | Doublet |
| 2-OCH₃ | ~3.9 - 4.1 | Singlet |
| 4-COOCH₃ | ~3.9 - 4.0 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acid) | ~168 - 172 |
| C=O (ester) | ~165 - 167 |
| C-2 | ~160 - 163 |
| C-4 | ~135 - 138 |
| C-6 | ~132 - 134 |
| C-1 | ~122 - 125 |
| C-5 | ~120 - 123 |
| C-3 | ~114 - 117 |
| 2-OCH₃ | ~56 |
| 4-COOCH₃ | ~53 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a correlation between the adjacent aromatic protons H-5 and H-6, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the direct assignment of each protonated carbon atom. For example, it would show cross-peaks connecting H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methyl protons of both methoxy groups to their respective carbon atoms. acdlabs.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations include:
Protons of the 2-OCH₃ group to the C-2 carbon.
Protons of the 4-COOCH₃ group to the ester carbonyl carbon.
Aromatic proton H-3 to carbons C-1, C-2, and C-5.
Aromatic proton H-5 to carbons C-1, C-3, C-4, and the ester carbonyl carbon.
Aromatic proton H-6 to carbons C-2 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A key NOESY correlation would be observed between the protons of the 2-methoxy group and the aromatic proton at the H-3 position, confirming the ortho arrangement of these groups.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a vital tool for determining the exact mass and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
Precise Molecular Weight Determination and Elemental Composition
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.
HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | - |
| Calculated Exact Mass | 210.05282 | - |
| Monoisotopic Mass | 210.05283 Da | uni.lu |
| [M+H]⁺ | 211.06011 | uni.lu |
| [M+Na]⁺ | 233.04205 | uni.lu |
| [M-H]⁻ | 209.04555 | uni.lu |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern in mass spectrometry provides a fingerprint that helps to confirm the molecular structure. The fragmentation of this compound is governed by its functional groups. The molecular ion [M]⁺ would have an m/z of 210. Common fragmentation pathways for aromatic acids and esters include the loss of small, stable neutral molecules or radicals. libretexts.orgresearchgate.net
A primary fragmentation would be the loss of a methoxy radical (•OCH₃) from the ester group, leading to a stable acylium ion. Another likely fragmentation is the loss of a methyl radical followed by carbon monoxide, a characteristic pattern for methoxy-substituted aromatics. The loss of the entire carboxylic acid group or the ester group can also occur. docbrown.info
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Neutral Loss |
| 195 | [M - CH₃]⁺ | •CH₃ |
| 179 | [M - OCH₃]⁺ | •OCH₃ |
| 165 | [M - COOH]⁺ | •COOH |
| 151 | [M - COOCH₃]⁺ | •COOCH₃ |
| 135 | [M - OCH₃ - CO₂]⁺ | •OCH₃, CO₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and hydroxyl groups. docbrown.info A very broad band corresponding to the O-H stretch of the carboxylic acid dimer will be prominent from approximately 3300 to 2500 cm⁻¹. docbrown.inforesearchgate.net The carbonyl (C=O) stretching region will likely show two distinct or overlapping peaks: one for the carboxylic acid (around 1700 cm⁻¹) and one for the ester (around 1720 cm⁻¹). researchgate.net The region from 1300 to 1000 cm⁻¹ will contain multiple strong bands corresponding to the C-O stretching vibrations of the acid, ester, and ether functional groups.
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring C=C stretching vibrations around 1600 cm⁻¹ are typically strong in the Raman spectrum. The symmetric stretching of the ether and ester groups would also be observable.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic acid (dimer) | 3300 - 2500 (broad) |
| C-H stretch | Aromatic | 3100 - 3000 |
| C-H stretch | Methyl (aliphatic) | 3000 - 2850 |
| C=O stretch | Ester | ~1720 |
| C=O stretch | Carboxylic acid | ~1700 |
| C=C stretch | Aromatic ring | 1610, 1580, 1500 |
| C-O stretch | Acid, Ester, Ether | 1320 - 1000 (multiple bands) |
| O-H bend | Carboxylic acid | ~1420, ~920 (broad) |
Identification of Characteristic Functional Group Vibrations
A detailed analysis of the infrared (IR) and Raman spectra is necessary to identify the characteristic vibrational frequencies of the functional groups present in this compound. This would involve assigning specific bands to the stretching and bending vibrations of the carboxylic acid O-H, the carbonyl (C=O) groups of both the acid and the ester, the C-O bonds of the ether and ester, and the vibrations of the aromatic ring. However, no published IR or Raman spectra for this compound could be located.
Probing Intermolecular Interactions and Hydrogen Bonding Networks
Spectroscopic techniques, particularly IR spectroscopy, are crucial for studying intermolecular forces. Variations in the position and shape of vibrational bands, such as the broadening of the O-H stretching band of the carboxylic acid, provide evidence for hydrogen bonding. Without access to concentration-dependent or solid-state spectra, a discussion on the specific hydrogen bonding networks or other intermolecular interactions for this molecule cannot be substantiated.
Solid-State Structural Analysis by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis provides fundamental data on the molecule's conformation and its packing within a crystal lattice. A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), yielded no structural reports for this compound.
Elucidation of Molecular Conformation and Dihedral Angles in the Crystalline State
X-ray crystallography would reveal the molecule's preferred conformation in the solid state. Key parameters, such as the dihedral angles between the plane of the benzene ring and the carboxylic acid and methoxycarbonyl substituents, are critical for understanding steric and electronic effects on the molecular geometry. This information is currently not available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)
A crystallographic study would provide precise measurements of intermolecular contacts. This allows for a detailed analysis of the hydrogen bonds, typically forming dimeric structures in benzoic acid derivatives, and other potential non-covalent interactions like π-π stacking between aromatic rings. The absence of a crystal structure precludes any such detailed analysis.
Computational and Theoretical Investigations of 2 Methoxy 4 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like "2-Methoxy-4-(methoxycarbonyl)benzoic acid". These methods provide a foundational understanding of the molecule's electronic environment and energetic characteristics.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are instrumental in defining the electronic landscape of "this compound". Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of its reactivity. The HOMO is predominantly localized on the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is centered on the electron-withdrawing carboxylic acid and methoxycarbonyl groups, suggesting these areas are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For similar aromatic carboxylic acids, DFT calculations have shown HOMO-LUMO gaps in the range of 4 to 5 eV, suggesting that "this compound" is a moderately stable molecule. actascientific.com
Table 1: Calculated Quantum Molecular Descriptors for a Structurally Similar Benzoic Acid Derivative
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.82 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Energy Gap | 5.00 |
Data adapted from a DFT study on 4-(carboxyamino)-benzoic acid. actascientific.com
Energetic Profiles of Reaction Pathways and Transition States
Theoretical calculations can map the energetic landscape of chemical reactions involving "this compound". By modeling the reaction coordinates, it is possible to identify transition states, which are the high-energy intermediates that govern the reaction rate. wikipedia.org For instance, in esterification or amidation reactions involving the carboxylic acid group, DFT can be used to calculate the activation energy required to overcome the transition state barrier.
The mechanism for reactions, such as nucleophilic substitution at the carbonyl carbon, can be elucidated. rsc.org These studies help in understanding the feasibility and kinetics of synthetic routes to produce derivatives of this compound. The presence of both an ester and a carboxylic acid group offers multiple potential reaction sites, and computational models can predict the relative reactivity of each.
Conformational Energy Landscapes and Isomer Stability
The presence of rotatable bonds in "this compound" (the C-O bonds of the methoxy and methoxycarbonyl groups, and the C-C bond connecting the carboxyl group to the ring) gives rise to various conformers. Computational studies on similar molecules, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, reveal that the planarity of the functional groups relative to the benzene ring is a key factor in determining stability. nih.gov
Table 2: Dihedral Angles for a Structurally Related Compound (2-Fluoro-4-(methoxycarbonyl)benzoic acid)
| Dihedral Angle | Angle (°) |
| Benzene ring to methoxycarbonyl group | 1.5 |
| Benzene ring to carboxyl group | 20.2 |
Data from a crystallographic study, providing insight into likely conformational preferences. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to understand the behavior of "this compound" in a more complex environment, such as in solution or in the presence of other molecules.
Predicting Molecular Behavior in Solvents and Different Environments
The solubility and behavior of "this compound" in various solvents can be predicted using molecular dynamics simulations. In polar solvents like water or ethanol (B145695), the carboxylic acid and ester groups will form hydrogen bonds with the solvent molecules. jbiochemtech.com The methoxy group can also act as a hydrogen bond acceptor. These interactions influence the solubility and the conformational preferences of the molecule in solution.
Thermodynamic parameters of solvation, such as the Gibbs free energy of solvation, can be calculated to quantify the solubility in different solvent systems. jbiochemtech.com For instance, in a binary mixture of ethanol and water, the solubility is expected to increase with a higher mole fraction of ethanol, as the organic co-solvent can better solvate the nonpolar benzene ring. jbiochemtech.com
Simulation of Intermolecular Interactions (e.g., with other chemical entities)
Molecular dynamics simulations can model the interactions between "this compound" and other molecules, such as proteins or other small molecules. These simulations are particularly valuable in fields like drug discovery and materials science. For example, molecular docking studies on similar molecules have been used to predict their binding affinity to the active sites of proteins. biointerfaceresearch.com
The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the ester and methoxy groups are primarily hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are crucial for molecular recognition and the formation of larger molecular assemblies. nih.gov
Theoretical Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. These theoretical calculations provide valuable insights into the relationships between molecular structure and spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
For this compound, a standard approach would involve geometry optimization of the molecule's ground state using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the theoretical NMR chemical shifts (¹H and ¹³C) could be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Similarly, vibrational frequencies (IR and Raman) would be determined from the second derivatives of the energy with respect to atomic displacements. Time-dependent DFT (TD-DFT) would be employed to predict the electronic transitions responsible for UV-Vis absorption.
However, a comprehensive search of scholarly databases yields no published studies that have performed these specific calculations for this compound. While numerous studies have successfully applied these methods to structurally similar benzoic acid derivatives, presenting such data here would violate the strict focus on the title compound. bohrium.comacs.orgmdpi.com
Table 1: Hypothetical Data Table for Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Data not available in published literature | Data not available in published literature | Data not available in published literature |
| ... | ... | ... |
Table 2: Hypothetical Data Table for Theoretically Predicted Vibrational Frequencies (cm⁻¹) of this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
| Data not available in published literature | Data not available in published literature | Data not available in published literature |
| ... | ... | ... |
The absence of such fundamental computational data highlights a gap in the current body of research.
Studies of Non-Covalent Interactions within Molecular Assemblies
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the supramolecular architecture of molecular crystals, which in turn influences their physical properties. nih.gov The analysis of these interactions is often conducted through a combination of crystallographic data and computational techniques like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and non-covalent interaction (NCI) plots.
A prerequisite for such a study is the determination of the compound's crystal structure via single-crystal X-ray diffraction. A search for the crystal structure of this compound in crystallographic databases has not yielded any results. Without the precise atomic coordinates and lattice parameters that a crystal structure provides, a detailed and accurate computational analysis of the non-covalent interactions within its molecular assemblies is not feasible.
Table 3: Hypothetical Data Table of Key Non-Covalent Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| Crystal structure not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... |
Applications of 2 Methoxy 4 Methoxycarbonyl Benzoic Acid in Advanced Chemical Synthesis and Material Science
As a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of its functional groups makes 2-Methoxy-4-(methoxycarbonyl)benzoic acid a versatile building block for creating sophisticated organic structures.
Building Block for Advanced Organic Synthesis
This compound is recognized as a versatile small molecule scaffold and an organic building block. uni.lubldpharm.com Its utility stems from the differential reactivity of its carboxylic acid and ester functionalities. The carboxylic acid can readily participate in reactions such as amidation or esterification, while the methyl ester group can be hydrolyzed to a second carboxylic acid under different conditions, allowing for sequential and controlled synthetic transformations. This dual functionality makes it a valuable starting point for the synthesis of complex molecules where specific connectivity and substitution patterns are required. Chemical suppliers categorize it among benzene (B151609) compounds, carboxylic acids, and esters, highlighting its role as a fundamental component for synthetic chemists. bldpharm.comnbinno.com
Precursor for Pharmaceutical Scaffolds and Chemical Probes (excluding biological activity/clinical data)
The structural framework of this compound is relevant to the synthesis of pharmaceutical intermediates. A closely related derivative, methyl 2-methoxy-4-acetamidobenzoate, is a key starting material in a two-step synthesis to produce 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com This latter compound is a crucial intermediate for the synthesis of the antipsychotic drug Amisulpride (B195569). google.com
The synthesis involves the chlorosulfonation of methyl 2-methoxy-4-acetamidobenzoate, followed by reaction with sodium sulfite (B76179) and diethyl sulfate. google.com The process is designed to be efficient, with a reported total yield of approximately 75% and high purity of the final intermediate. google.com This application underscores the importance of the 2-methoxy-benzoic acid core in building the specific substitution patterns required for pharmacologically active molecules.
Table 1: Synthesis of Amisulpride Intermediate
| Starting Material | Key Reagents | Intermediate Product | Final Product | Reported Overall Yield |
|---|---|---|---|---|
| Methyl 2-methoxy-4-acetamidobenzoate | 1. Chlorosulfonic acid 2. Sodium sulfite, Diethyl sulfate | 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | ~75% google.com |
Synthesis of Agrochemical Intermediates
While structurally related compounds, such as 4-Methoxy-2-methylbenzoic acid, are utilized as intermediates in the synthesis of agrochemicals like herbicides, no specific examples of this compound being used for this purpose were identified in the available research. nbinno.com The synthesis of agrochemical intermediates often involves reactions like chlorination and esterification, for which the subject compound possesses suitable functional groups. nbinno.com However, direct application in this sector is not documented in the provided sources.
Integration into Polymeric Materials and Functional Substances
The bifunctional nature of this compound suggests potential utility in polymer science, either as a monomeric unit or as an additive to modify polymer characteristics.
Monomeric Unit in Polymer Chemistry
In principle, the presence of both a carboxylic acid and an ester group allows this compound to act as a monomer in condensation polymerizations, such as in the formation of polyesters or polyamides. However, based on the available search results, there is no specific documentation or research indicating its use as a monomeric unit in polymer synthesis. While related biobased phenols like 2-methoxy-4-vinylphenol (B128420) have been explored as monomers for thermoplastics, similar applications for this compound are not reported. mdpi.com
Modification of Polymer Properties and Additives
The incorporation of small molecules can alter the properties of polymeric materials. Benzoic acid and its derivatives can be integrated into polymer matrices. However, there is no specific information available from the search results detailing the use of this compound as a polymer additive or for the modification of polymer properties.
Role in Coordination Chemistry and Metal-Organic Frameworks
A thorough search has not yielded any specific studies on the role of this compound in the field of coordination chemistry or in the synthesis of Metal-Organic Frameworks (MOFs). While related molecules, such as its isomer 2-(methoxycarbonyl)benzoic acid (monomethyl phthalate), have been utilized as modulators in the synthesis of zirconium-based MOFs, no such application has been documented for this compound itself.
There are no available scientific reports or research articles demonstrating the use of this compound as a ligand for the synthesis of transition metal complexes. The potential of this molecule to act as a chelating agent, with its carboxylic acid and ester functional groups, has not been explored in published literature. Research in this area tends to focus on other benzoic acid derivatives.
As there is no information on the synthesis of metal complexes involving this compound as a ligand, there are consequently no studies available exploring the catalytic applications of such potential complexes. The catalytic properties of metal complexes are highly specific to the structure of both the metal center and the surrounding ligands; without evidence of the primary complexes, no data on their catalytic activity exists.
Emerging Research Directions and Future Perspectives for 2 Methoxy 4 Methoxycarbonyl Benzoic Acid Research
Development of Novel and Highly Efficient Synthetic Methodologies
Emerging areas of focus include:
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that minimizes pre-functionalization steps. Research into transition-metal-catalyzed (e.g., Palladium, Rhodium, Ruthenium) ortho-methoxy directed carboxylation or methoxycarbonylation of a suitable benzoic acid precursor could provide a highly atom-economical route to the target molecule.
Advanced Carbonylation Reactions: Palladium-catalyzed carbonylation reactions of aryl halides or triflates are well-established. Future work could optimize these processes for substrates relevant to 2-Methoxy-4-(methoxycarbonyl)benzoic acid, potentially using carbon monoxide surrogates or developing more active and stable catalyst systems to improve yields and functional group tolerance.
Biocatalysis: The use of engineered enzymes for selective synthesis is a growing area of green chemistry. The development of specific esterases for the selective hydrolysis of a precursor like dimethyl 2-methoxyterephthalate or oxidases for the specific oxidation of a toluene (B28343) derivative could offer an environmentally benign pathway with high selectivity, avoiding the need for protecting groups. A patent for synthesizing a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights a two-step method to achieve a high-purity product, suggesting that streamlined, high-yield processes are a key objective in this chemical space. google.com
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Description | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Catalytic C-H Activation | Direct, metal-catalyzed introduction of a carboxyl or methoxycarbonyl group onto the aromatic ring, guided by the existing methoxy (B1213986) group. | High atom economy, reduced step count, novel disconnection approach. | Catalyst selectivity, functional group compatibility, harsh reaction conditions. |
| Optimized Carbonylation | Palladium-catalyzed carbonylation of a di-halogenated anisole (B1667542) derivative, followed by selective functionalization. | Well-understood mechanism, potential for high yields, applicable to diverse substrates. | CO gas handling, catalyst cost and stability, optimization of selectivity. |
| Biocatalytic Routes | Use of engineered enzymes (e.g., esterases, oxidases) for selective synthesis from a readily available precursor. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, green and sustainable. | Enzyme discovery and engineering, substrate scope limitations, process scale-up. |
| Flow Synthesis | Continuous production using microreactors, allowing for precise control over reaction parameters. | Enhanced safety, improved heat/mass transfer, rapid optimization, ease of scale-up. | Initial setup cost, potential for channel clogging, specialized equipment. |
Exploration of Undiscovered Chemical Reactivity Profiles
The unique arrangement of three distinct functional groups on the aromatic core of this compound presents an opportunity to explore novel chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid and ester groups can lead to unique reactivity.
Future research could investigate:
Selective Functional Group Transformation: Developing conditions for the selective reaction of either the carboxylic acid or the ester group is a primary challenge. For instance, selective amidation of the carboxylic acid in the presence of the ester, or selective reduction of the ester, would unlock a wide range of derivatives.
Intramolecular Cyclization Reactions: The ortho-positioning of the methoxy and carboxyl groups could be exploited in cyclization reactions. For example, demethylation followed by lactonization could yield xanthone-like scaffolds, which are prevalent in biologically active natural products.
Domino and Multicomponent Reactions: Designing one-pot reactions where the molecule acts as a key building block could lead to the rapid assembly of complex molecular architectures. Its bifunctional nature makes it an ideal candidate for reactions like the Ugi or Passerini reactions, followed by secondary transformations.
Metal-Catalyzed Cross-Coupling: Conversion of the carboxylic acid to a halide or triflate would enable its use in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents onto the aromatic ring.
Table 2: Potential Reactivity Profiles for Exploration
| Reaction Type | Reagents/Conditions | Potential Product Class | Significance |
|---|---|---|---|
| Selective Amidation | Peptide coupling agents (e.g., HBTU, HATU) at controlled temperature | 2-Methoxy-4-(methoxycarbonyl)benzamides | Access to new ligands, polymers, and biologically active amides. |
| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA, Eaton's reagent) after conversion of ester to acid chloride | Dibenzofuran or Fluorenone derivatives | Synthesis of polycyclic aromatic systems for materials or pharmaceutical applications. |
| Ortho-Lithiation | Strong base (e.g., n-BuLi, LDA) followed by electrophile quench | 3-Substituted derivatives | Functionalization of the position between the methoxy and carboxyl groups. |
| Decarboxylative Coupling | Metal catalyst (e.g., Ag, Pd) with an appropriate coupling partner | 3-Methoxy-4-methoxycarbonyl-biphenyls or -styrenes | Forms new C-C bonds, expanding the molecular framework. |
Advanced Applications in Functional Materials Design and Engineering
The rigid, functionalized aromatic structure of this compound makes it an attractive building block, or "monomer," for the synthesis of advanced functional materials. Its properties can be tailored through chemical modification to suit various applications.
Promising future directions include:
High-Performance Polymers: As a difunctional monomer (treating the acid and ester as reactive sites), it can be used in polycondensation reactions to create novel polyesters or polyamides. The rigidity of the benzene (B151609) ring could impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for engineering applications. The related compound 2-methoxy-4-vinylphenol (B128420) has already been explored as a precursor for thermoplastics and thermosets. mdpi.com
Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. The presence of the additional methoxy and ester groups can serve to functionalize the pores of the MOF, tuning its properties for specific applications like gas storage, catalysis, or chemical sensing. The specific geometry of the molecule would dictate the topology and pore environment of the resulting framework.
Liquid Crystals: The rigid, rod-like shape of the molecule is a key characteristic for designing liquid crystalline materials. By extending the molecular structure through esterification or amidation reactions, it may be possible to create new compounds that exhibit liquid crystal phases, with potential applications in displays and sensors.
Organic Electronics: Derivatives of the molecule could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aromatic core provides a stable scaffold that can be functionalized with electron-donating or -accepting groups to tune its electronic properties.
Table 3: Potential Applications in Materials Science
| Material Class | Role of the Compound | Key Properties | Potential Applications |
|---|---|---|---|
| Polyesters/Polyamides | Monomer | High thermal stability, mechanical rigidity, chemical resistance. | Advanced engineering plastics, specialty fibers, high-temperature coatings. |
| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Defined pore size, high surface area, tunable pore chemistry. | Gas storage (H₂, CO₂), selective separation, heterogeneous catalysis. |
| Liquid Crystals | Mesogenic Core | Anisotropic properties, response to electric/magnetic fields. | Display technologies, optical switches, smart windows. |
| Functional Dyes | Chromophore Scaffold | Photophysical properties, environmental sensitivity. | Fluorescent probes, sensors, dye-sensitized solar cells. |
Theoretical Advancements in Predicting Complex Chemical Behavior
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts and accelerating discovery. Applying modern theoretical methods to this compound can provide invaluable insights.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's ground-state geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties (IR, Raman, NMR). This data can aid in structural characterization and in predicting reactivity.
Molecular Dynamics (MD) Simulations: For applications in materials science, MD simulations can predict the bulk properties of polymers or the self-assembly of molecules into larger structures like liquid crystals. It can also be used to study the interaction of the molecule with metal centers in MOFs or with active sites of enzymes.
Reactivity Indices: Computational models can calculate reactivity descriptors such as electrostatic potential maps and Fukui functions. These can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. For instance, predicted collision cross-section values are already available, providing a starting point for more advanced modeling. uni.lu
Machine Learning (ML): ML models can be trained on data from computational or experimental studies to predict the properties of new derivatives of this compound without the need to synthesize and test each one individually. This can rapidly screen large virtual libraries of compounds for desired characteristics.
Table 4: Application of Theoretical Methods
| Theoretical Method | Information Gained | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, NMR chemical shifts. | Aids in spectral interpretation, predicts reactivity sites, rationalizes stability. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis absorption spectra, photophysical properties. | Guides the design of functional dyes and materials for optoelectronic applications. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, polymer chain packing, diffusion in materials. | Predicts bulk material properties, understands host-guest interactions in MOFs. |
| QSAR/Machine Learning | Predictive models for properties (e.g., solubility, bioactivity, material performance). | Accelerates the discovery of new functional molecules by screening virtual libraries. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing and research. These technologies offer enhanced safety, reproducibility, and efficiency, making them ideal for exploring the chemistry of this compound.
Future opportunities in this area include:
Continuous Flow Synthesis: Developing a fully continuous process for the synthesis of the title compound and its derivatives. Flow reactors allow for precise control over reaction time, temperature, and pressure, which can lead to higher yields, fewer byproducts, and improved safety, especially for reactions involving hazardous reagents or unstable intermediates.
Automated Reaction Optimization: Integrating flow reactors with automated systems that can vary reaction parameters and analyze the output in real-time (e.g., using online HPLC or FTIR). researchgate.net This allows for the rapid optimization of reaction conditions, significantly reducing the time required for process development.
High-Throughput Synthesis of Derivatives: Using automated platforms to generate libraries of derivatives of this compound. By systematically varying reactants in a flow or plate-based system, hundreds of new compounds can be synthesized and screened for applications in materials science or drug discovery.
Integration with Artificial Intelligence: Combining automated synthesis platforms with AI and machine learning algorithms can create self-optimizing systems. researchgate.net The AI can learn from previous results to intelligently propose new reaction conditions or new molecular targets, creating a closed loop of design, synthesis, and testing that can dramatically accelerate the pace of discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-Methoxy-4-(methoxycarbonyl)benzoic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nitration, hydrolysis, hydrogenation, and esterification. For example, a scalable six-step process starting from dimethyl terephthalate achieves a total yield of 24% using nitration, bromination, and diazotization steps . Analytical techniques such as -NMR, LC-APCI-MS, and HPLC are critical for monitoring reaction progress and confirming purity .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying functional groups and regiochemistry (e.g., distinguishing methoxy and carboxylic acid moieties) .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity and isolating intermediates .
- Thin-Layer Chromatography (TLC) : For real-time reaction monitoring .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is stable under normal storage conditions but decomposes upon contact with strong oxidizing agents, producing carbon oxides . Storage in sealed containers at ambient or 2–8°C (dry) is recommended to prevent degradation .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the structural and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals key features such as:
- Hydrogen-bonding networks : Stabilizing crystal packing via carboxylic acid dimerization and interactions with methoxy groups .
- Dihedral angles : The benzene ring and methoxycarbonyl group are nearly coplanar (1.51° dihedral), while the carboxylic acid group deviates by 20.18°, influencing reactivity .
- Packing motifs : Sheets parallel to the (212) plane are stabilized by six intermolecular hydrogen bonds per molecule .
Q. What strategies optimize the synthesis of derivatives for applications in metal-organic frameworks (MOFs) or medicinal chemistry?
- Methodological Answer :
- MOF Design : Derivatives like 3-iodo-4-(methoxycarbonyl)benzoic acid (monoester) serve as linkers in MOFs, leveraging carboxylate groups for metal coordination. Functionalization at the methoxy or aromatic positions enhances porosity and stability .
- Medicinal Chemistry : Structural analogs (e.g., fluorinated derivatives) act as retinoid-X-receptor antagonists. Modifications at the 2-position (e.g., fluorine substitution) improve binding affinity and metabolic stability .
Q. How can reaction mechanisms be validated for bromination or diazotization steps in scaled-up syntheses?
- Methodological Answer :
- Kinetic Studies : Use -NMR or in-situ IR spectroscopy to track intermediates and byproducts during bromination .
- Isotopic Labeling : -labeling of the methoxy group helps trace regioselectivity in diazotization .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation energies for bromine radical pathways .
Q. What role do hydrogen-bonding interactions play in the compound’s solubility and crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
